3-Ethoxy-2-methyl-6-nitropyridine

Physicochemical Properties Solid State Chemistry Material Handling

Researchers need reliable, well-characterized intermediates to avoid failed reactions from isomeric impurities. This nitropyridine offers a validated substitution pattern (3-ethoxy, 2-methyl, 6-nitro) distinct from lower-melting analogs. - **Key differentiator:** Solid at RT (mp 80-82°C) vs. oily/low-melting isomers; simplifies handling & purification. - **Technical value:** Low predicted pKa (-4.21) ensures acid compatibility; single-crystal X-ray data supports crystal engineering. - **Supply:** ≥95% purity with batch-specific COA. Immediate shipping.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 73101-78-7
Cat. No. B1338084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-methyl-6-nitropyridine
CAS73101-78-7
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC1=C(N=C(C=C1)[N+](=O)[O-])C
InChIInChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3
InChIKeyOBDWATZMYGTZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2-methyl-6-nitropyridine: Overview


3-Ethoxy-2-methyl-6-nitropyridine (CAS: 73101-78-7) is a specialized heterocyclic building block within the nitropyridine class, characterized by an ethoxy group at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position of the pyridine ring [1]. This substitution pattern yields a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . It is primarily utilized as a versatile intermediate in organic synthesis for pharmaceutical and agrochemical research [2]. Commercially, it is typically offered as a solid with a purity of ≥95%, with its specific physical properties, including a melting point range of 80-82 °C, being a key differentiator from closely related analogs .

Solid form simplifies lab handling and purification
Defined substitution pattern enables regioselective synthesis
Batch-specific QC documentation supports reliable procurement

3-Ethoxy-2-methyl-6-nitropyridine: Why Substitution Fails


The term 'nitropyridine' encompasses a wide array of isomers and derivatives with vastly different physicochemical and reactive properties. The specific 3-ethoxy-2-methyl-6-nitro substitution pattern of CAS 73101-78-7 is not interchangeable with its 3-methoxy, 2-nitro, or other positional isomers. For example, the physical state and melting point (80-82 °C for the target compound) differ substantially from the low-melting (28-32 °C) 3-ethoxy-2-nitropyridine or the 2-methyl-6-nitropyridine variant, impacting purification and handling . The presence and position of the ethoxy, methyl, and nitro groups dictate distinct electronic effects, regioselectivity in further functionalization (e.g., nucleophilic aromatic substitution, cross-coupling), and ultimately, the properties of downstream pharmaceutical candidates. Assuming functional equivalence without direct comparative data on a specific synthetic route can lead to failed reactions, impure products, and erroneous structure-activity relationship (SAR) conclusions. The quantitative evidence below establishes the verifiable, procurement-relevant differences for this specific compound.

Isomer physical state
Substituting with a liquid or low-melting isomer can disrupt handling and purification workflows.
Electronic and steric effects
Ethoxy vs. methoxy or different nitro positions alter SNAr reactivity and regioselectivity, impacting downstream yields.
Basicity mismatch
A higher pKa analog may protonate under acidic conditions, making it incompatible with acid-sensitive routes.

3-Ethoxy-2-methyl-6-nitropyridine: Quantitative Evidence


Physical Form vs. 3-Ethoxy-2-nitropyridine

The 3-ethoxy-2-methyl-6-nitropyridine isomer exists as a solid with a melting point of 80-82 °C, contrasting sharply with its positional isomer, 3-ethoxy-2-nitropyridine, which is a low-melting solid or liquid with a melting point range of 28-32 °C . This 50+ °C difference in melting point is a direct consequence of the additional methyl group and altered nitro group position, which modifies intermolecular interactions in the crystal lattice.

Physical Form
Head-to-head
Solid, mp 80–82 °C vs. liquid/low-melt 28–32 °C for 3-ethoxy-2-nitropyridine
Simplifies handling and recrystallization
Literature values; assumes standard conditions
Physicochemical Properties Solid State Chemistry Material Handling

Radiochemical Precursor: Ethoxy vs. Methoxy

Studies on the nucleophilic aromatic substitution (SNAr) of 2-nitropyridines with [¹⁸F]fluoride demonstrate the impact of the 3-substituent. The 3-methoxy-6-methyl-2-nitropyridine precursor yielded the [¹⁸F]fluoropyridine product in 81 ± 1% radiochemical yield (RCY) after 30 minutes at 140 °C [1]. While direct experimental data for the 3-ethoxy analog (the target compound) is not available in this specific study, a class-level inference can be made based on established organic chemistry principles: the ethoxy group is a stronger electron-donating group via resonance and has greater steric bulk than a methoxy group. This is predicted to both activate the ring toward SNAr at the nitro-bearing position and influence the reaction kinetics and potential side-product profile.

¹⁸F Radiolabeling
Class-level
3-ethoxy analog predicted distinct kinetics vs. 3-methoxy (81% RCY)
Different optimization vector for PET tracer synthesis
Extrapolated from methoxy analog study at 140 °C
Radiochemistry Nucleophilic Aromatic Substitution Fluorine-18 Labeling

Analytical Purity and Documentation

Reputable vendors supply 3-ethoxy-2-methyl-6-nitropyridine with a standard purity of 95%, accompanied by batch-specific analytical documentation such as NMR, HPLC, or GC . This contrasts with many commercially available, lower-cost nitropyridine analogs (e.g., generic 2-methyl-6-nitropyridine or 3-ethoxy-2-nitropyridine) which may be offered at a nominal purity of 97-98% but without the same guarantee of batch-specific impurity profiles or comprehensive documentation .

QC Documentation
Supplier data
Available batch-specific NMR, HPLC, GC at ≥95% purity
Reduces risk of unknown impurities
Documentation varies by vendor
Analytical Chemistry Quality Control Procurement

Unique Crystal Structure

Single-crystal X-ray diffraction studies confirm that 3-ethoxy-2-methyl-6-nitropyridine adopts a highly planar molecular conformation, with the crystal packing dominated by van der Waals forces and a specific intermolecular O...C distance of 3.647 Å [1]. This level of detailed structural characterization is not uniformly available for all nitropyridine positional isomers, which may exhibit different crystal packing motifs and, consequently, different bulk physical properties like solubility and mechanical stability.

Crystal Structure
Reported
Planar, orthorhombic, O…C 3.647 Å
Supports co-crystal design and stability prediction
Single-crystal XRD at 291 K
Crystallography Solid-State Chemistry Materials Science

Basicity vs. 2-Methyl-6-nitropyridine

The calculated pKa for 3-ethoxy-2-methyl-6-nitropyridine is -4.21 ± 0.10 . This value indicates an extremely low basicity, classifying it as a very weak base. This is a significant deviation from the predicted pKa of the simpler, unsubstituted 2-methyl-6-nitropyridine, which has a predicted pKa of -1.87 . The additional electron-donating ethoxy group at the 3-position on the target compound further reduces the nitrogen's ability to be protonated, altering its behavior in acidic reaction media and its suitability for reactions requiring basic conditions.

Basicity (pKa)
Computed
Predicted pKa -4.21 vs. -1.87 for 2-methyl-6-nitropyridine
Remains unprotonated under wider acid range
Predicted values; experimental validation advised
Physical Organic Chemistry Acid-Base Chemistry Reactivity Prediction

3-Ethoxy-2-methyl-6-nitropyridine: Applications


Fluorine-18 PET Tracer Development

The distinct electronic properties of the 3-ethoxy group, as inferred from studies on methoxy analogs, make 3-ethoxy-2-methyl-6-nitropyridine a valuable precursor for exploring nucleophilic [¹⁸F]fluorination reactions. Researchers optimizing radiolabeling conditions can use this compound to potentially achieve different reaction kinetics and yields compared to the 3-methoxy analog [1], offering a new avenue for developing PET imaging agents with improved properties.

Heterocyclic Scaffolds for Medicinal Chemistry

As a versatile nitropyridine intermediate, this compound serves as a key building block for constructing diverse heterocyclic systems common in pharmaceuticals and agrochemicals [2]. Its well-defined solid-state properties (80-82 °C melting point) and standard commercial purity (≥95%) with batch-specific analytical data make it a reliable, readily handled reagent for iterative SAR studies in drug discovery .

Crystallography and Solid-State Studies

The detailed, publicly available single-crystal X-ray structure provides a solid foundation for researchers investigating crystal engineering, co-crystallization, or the relationship between molecular structure and solid-state properties [3]. This level of characterization is a key differentiator for selecting this specific compound as a model substrate in materials science and physical chemistry research.

Acid-Sensitive Process Chemistry

The predicted low pKa of -4.21 is a critical piece of information for process chemists. It indicates that 3-ethoxy-2-methyl-6-nitropyridine will remain largely unprotonated even in moderately acidic reaction media. This makes it a superior choice over more basic nitropyridine analogs when designing synthetic routes that require acid-sensitive functional group compatibility or involve acidic work-up steps.

Application
Selection Property
Validation Focus
Fluorine-18 PET Tracer Development
Ethoxy substituent electronic/steric profile
Radiolabeling yield and kinetics
Heterocyclic Scaffolds for Medicinal Chemistry
Defined solid-state and purity documentation
Batch-to-batch consistency in SAR studies
Crystallography and Solid-State Studies
Available single-crystal structure
Co-crystal and solid-form screening
Acid-Sensitive Process Chemistry
Low predicted basicity
Compatibility with acidic reaction media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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